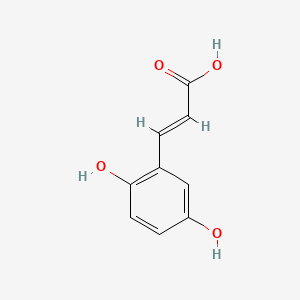
2,5-Dihydroxycinnamic acid
描述
作用机制
Target of Action
2,5-Dihydroxycinnamic acid, a hydroxycinnamic acid derivative , primarily targets receptor protein-tyrosine kinase (EC 2.7.10.1) . This enzyme plays a crucial role in many cellular processes, including cell growth and differentiation, metabolism, and cell cycle regulation .
Mode of Action
As an inhibitor of receptor protein-tyrosine kinase, this compound interferes with the action of this enzyme . By inhibiting the kinase activity, it can prevent the phosphorylation of tyrosine residues in proteins, a key step in signal transduction pathways. This can lead to changes in cellular processes controlled by these pathways .
Biochemical Pathways
Given its role as a protein-tyrosine kinase inhibitor, it likely impacts pathways involving tyrosine phosphorylation . These pathways can include those related to cell growth and differentiation, metabolism, and cell cycle regulation .
Pharmacokinetics
Like other hydroxycinnamic acids, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes regulated by protein-tyrosine kinases. Potential effects could include changes in cell growth and differentiation, alterations in metabolic processes, and impacts on cell cycle regulation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target
生化分析
Biochemical Properties
2,5-Dihydroxycinnamic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to inhibit the activity of receptor protein-tyrosine kinases (EC 2.7.10.1), which are enzymes involved in the regulation of various cellular processes . This inhibition can affect cell signaling pathways and has potential therapeutic implications. Additionally, this compound interacts with other biomolecules such as antioxidants, contributing to its role in reducing oxidative stress .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of enzymes involved in glycolipid metabolism, thereby affecting glucose and lipid metabolism . This compound also exhibits anti-inflammatory and antioxidant properties, which can protect cells from oxidative damage and inflammation . These effects are particularly relevant in the context of skin disorders and other inflammatory conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It inhibits receptor protein-tyrosine kinases by interfering with their activity, which can lead to changes in cell signaling pathways and gene expression . Additionally, this compound can modulate the activity of other enzymes involved in metabolic pathways, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as light and temperature . Long-term exposure to this compound has been observed to have sustained effects on cellular functions, including prolonged antioxidant and anti-inflammatory activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exhibit beneficial effects such as antioxidant and anti-inflammatory activities. At higher doses, it can lead to toxic or adverse effects, including potential damage to cellular structures and disruption of metabolic processes . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids and phenylpropanoids . This compound interacts with enzymes such as receptor protein-tyrosine kinases and other metabolic enzymes, influencing metabolic flux and metabolite levels . These interactions play a crucial role in its biochemical and pharmacological activities.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . The compound’s distribution is also influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
This compound is localized in various subcellular compartments, where it exerts its biochemical effects. It can be directed to specific organelles through targeting signals and post-translational modifications . This subcellular localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules and enzymes within the cell.
准备方法
2,5-Dihydroxycinnamic acid is typically synthesized through the Elbs persulfate oxidation of o-coumaric acid . This method involves the use of persulfate as an oxidizing agent under specific reaction conditions to yield the desired product. Industrial production methods for this compound are not extensively documented, but the Elbs persulfate oxidation remains a standard laboratory procedure for its synthesis.
化学反应分析
2,5-Dihydroxycinnamic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the hydroxyl groups. Common reagents used in these reactions include oxidizing agents like persulfates and reducing agents such as sodium borohydride.
科学研究应用
2,5-Dihydroxycinnamic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a standard in analytical chemistry.
Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
相似化合物的比较
2,5-Dihydroxycinnamic acid is similar to other hydroxycinnamic acids such as:
Caffeic acid: An isomer with similar antioxidant properties but different hydroxyl group positions.
Ferulic acid: Known for its antioxidant and anti-inflammatory properties, commonly found in plant cell walls.
p-Coumaric acid: Another hydroxycinnamic acid with antioxidant properties, differing in the position of the hydroxyl group. The uniqueness of this compound lies in its specific hydroxyl group positions, which influence its reactivity and biological activity.
属性
IUPAC Name |
(E)-3-(2,5-dihydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIPYOZBOMUUCA-DAFODLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001030505 | |
| Record name | 2,5-Dihydroxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38489-67-7, 636-01-1 | |
| Record name | 2,5-Dihydroxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dihydroxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIHYDROXYCINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EHK92QE99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




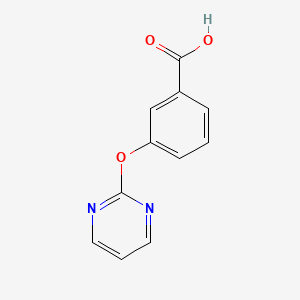
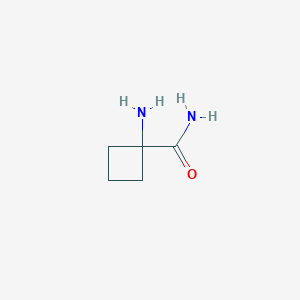

![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6593518.png)
![(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B6593535.png)
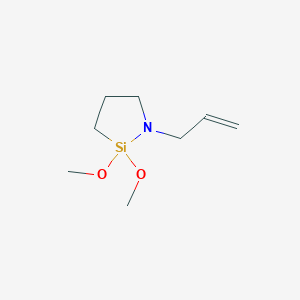
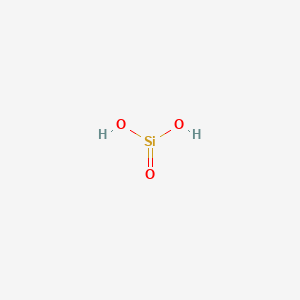
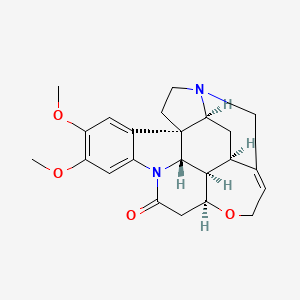
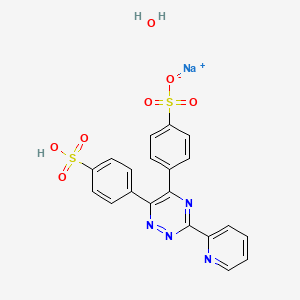
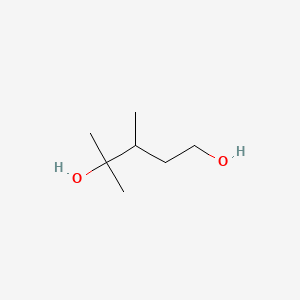
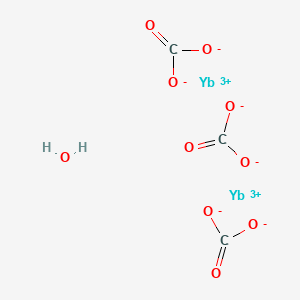
![Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)-](/img/structure/B6593592.png)
